1,3,5-Tris(4-bromophenyl)benzene
Overview
Description
1,3,5-Tris(4-bromophenyl)benzene (TBB) is a halogenated aromatic monomer that can be used in the formation of covalent aromatic frameworks (COF) .
Synthesis Analysis
The nucleation of 1,3,5-tris(4-bromophenyl)benzene (3BrY) follows a two-step mechanism . The formation of clusters of 3BrY from homogeneous water and methanol solutions is simulated using metadynamics . Surface-mediated synthesis of 2D covalent organic frameworks: 1,3,5-tris(4-bromophenyl)benzene on graphite (001), Cu (111), and Ag (110) has also been reported .Molecular Structure Analysis
The molecular formula of 1,3,5-Tris(4-bromophenyl)benzene is C24H15Br3 . The average mass is 543.088 Da and the monoisotopic mass is 539.872375 Da .Chemical Reactions Analysis
The nucleation of 1,3,5-tris(4-bromophenyl)benzene (3BrY) follows a two-step mechanism . The formation of clusters of 3BrY from homogeneous water and methanol solutions is simulated using metadynamics . The growth process is characterized by a continuous rearrangement of ordered and disordered domains accompanied by a dynamical exchange of molecules and oligomers with the solution .Physical And Chemical Properties Analysis
The molecular weight of 1,3,5-Tris(4-bromophenyl)benzene is 543.1 g/mol . It has a XLogP3 of 9.7, indicating that it is highly lipophilic . It has no hydrogen bond donor count and no hydrogen bond acceptor count .Scientific Research Applications
Nucleation and Growth
1,3,5-Tris(4-bromophenyl)benzene, also referred to as 3BrY, demonstrates intriguing nucleation and growth properties. Giberti et al. (2017) explored its nucleation, revealing that 3BrY forms disordered clusters from solutions, which grow into elongated, needle-like crystals. This growth process involves a dynamic exchange of molecules and oligomers, highlighting its potential in crystal growth and design applications (Giberti, Salvalaglio, Mazzotti, & Parrinello, 2017).
Covalent Organic Networks
Doyle et al. (2018) studied the formation of two-dimensional covalent organic networks from 1,3,5-tris(4-bromophenyl)benzene on gold surfaces. These networks, examined using scanning tunneling microscopy and X-ray spectroscopy, show the compound's potential in creating advanced materials with specific electronic and structural properties (Doyle et al., 2018).
Safety And Hazards
Future Directions
The formation processes of the self-assembled layer of 1,3,5-tris(4-bromophenyl)benzene (TBB) molecules on the Ag (111) and Si (111) surfaces have been studied . This research could pave the way for the fabrication of large-scale, non-multihole, and single-layer porous covalent organic frameworks (pCOFs) on various surfaces in a controllable manner .
properties
IUPAC Name |
1,3,5-tris(4-bromophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Br3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQRITCAXSBOPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Br3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80283253 | |
Record name | 1,3,5-Tris(4-bromophenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tris(4-bromophenyl)benzene | |
CAS RN |
7511-49-1 | |
Record name | 7511-49-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30660 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,5-Tris(4-bromophenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-Tris(4-bromophenyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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